Dihydrolenperone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38077-12-2 |
|---|---|
Molecular Formula |
C22H25F2NO2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C22H25F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18,22,27H,1-2,11-15H2 |
InChI Key |
ICAYNKLSQSKOJZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F |
Appearance |
Solid powder |
Other CAS No. |
38077-12-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydrolenperone; RMI 11974; RMI-11974; RMI11974; |
Origin of Product |
United States |
Preparation Methods
The synthesis of dihydrolenperone involves several steps, including the reaction of p-fluoro-α-hydroxybenzyl with 1-[3-(p-fluorobenzoyl)propyl]piperidine. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Dihydrolenperone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dihydrolenperone has been extensively studied for its antitumor properties. It has shown significant activity against non-small cell lung cancer in vitro and in clinical trials .
Mechanism of Action
The mechanism of action of dihydrolenperone involves its interaction with specific molecular targets within cancer cells. It inhibits the growth of cancer cells by interfering with their ability to proliferate and survive. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways essential for cancer cell growth .
Comparison with Similar Compounds
Research Findings and Limitations
- Antitumor Efficacy : Preliminary NCI data suggest this compound inhibits tumor cell proliferation in vitro, but in vivo studies are lacking .
- Comparative Toxicity : Diphenylamine analogs like Tofenamic Acid exhibit gastrointestinal toxicity, whereas this compound’s safety profile remains uncharacterized .
- Structural Insights : Supplementary Figures 1A-D and Tables 1-5C highlight this compound’s unique spatial arrangement but lack quantitative binding or pharmacokinetic data.
Biological Activity
Dihydrolenperone is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.
Overview of this compound
This compound, a derivative of lenperone, is primarily known for its use as an antipsychotic medication. However, emerging studies have suggested additional therapeutic potentials, particularly in oncology. The compound's mechanisms of action are thought to involve modulation of various biological pathways, including those related to apoptosis and cell proliferation.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This is achieved through the modulation of signaling pathways such as PI3K/AKT and MAPK .
- Induction of Apoptosis : The compound has been observed to promote apoptosis in various cancer cell lines. This is often associated with increased levels of reactive oxygen species (ROS) and activation of caspases, which are crucial for the apoptotic process .
- Antioxidant Activity : this compound may also possess antioxidant properties that help mitigate oxidative stress within cells, thereby influencing cancer cell survival and proliferation .
In Vitro Studies
A number of in vitro studies have been conducted to assess the biological activity of this compound:
In Vivo Studies
In vivo studies have further corroborated the findings from in vitro experiments:
- Xenograft Models : In a study involving mice with xenografted tumors derived from MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups . The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.
- Synergistic Effects : Combination therapies involving this compound and standard chemotherapeutic agents (e.g., doxorubicin) have shown enhanced efficacy in reducing tumor growth rates compared to monotherapy . This suggests potential for repurposing this compound in combination cancer therapies.
Pharmacological Profile
The pharmacological profile of this compound indicates several important characteristics:
- Bioavailability : Research indicates moderate bioavailability when administered orally, which is critical for therapeutic applications .
- Safety Profile : Clinical trials have reported manageable side effects consistent with those observed with other antipsychotic medications, suggesting a favorable safety profile when used at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Dihydrolenperone, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, such as condensation or substitution processes. Key steps require rigorous purification (e.g., column chromatography) and validation via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For structural confirmation, researchers should prioritize -NMR and -NMR to verify functional groups and stereochemistry, supplemented by X-ray crystallography for absolute configuration determination. Ensure purity via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds .
Table 1: Analytical Techniques for this compound Characterization
| Technique | Purpose | Validation Criteria |
|---|---|---|
| NMR | Structural elucidation | Resonance peaks matching predicted chemical shifts |
| HRMS | Molecular weight confirmation | Observed m/z within 3 ppm of theoretical value |
| HPLC | Purity assessment | Single peak with retention time consistent with standard |
Q. What is the known mechanism of action of this compound in preclinical models, and how is this typically validated?
- Methodological Answer : this compound’s antineoplastic activity is hypothesized to involve receptor binding or enzyme inhibition pathways. Preclinical validation requires in vitro assays (e.g., cell viability assays using IC calculations) and in vivo tumor xenograft models. Researchers should employ knockout cell lines or competitive binding assays to confirm target specificity. Dose-dependent effects must be statistically validated using ANOVA with post-hoc tests (p < 0.05) .
Advanced Research Questions
Q. How can researchers design dose-response studies for this compound to account for variable bioavailability in different tumor models?
- Methodological Answer : To address bioavailability variability, use pharmacokinetic (PK) profiling across models (e.g., subcutaneous vs. orthotopic tumors). Design studies with staggered dosing regimens and monitor plasma/tissue concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Incorporate control groups for tumor microenvironment effects (e.g., hypoxia) and apply nonlinear mixed-effects modeling (NLME) to quantify inter-model variability .
Table 2: Key Variables in Tumor Model Studies
| Variable | Consideration |
|---|---|
| Tumor type | Orthotopic vs. subcutaneous localization |
| Dosing route | Intravenous vs. oral administration |
| PK sampling | Time points aligned with compound half-life |
Q. What strategies are recommended for reconciling contradictory pharmacokinetic data reported in early-phase this compound studies?
- Methodological Answer : Contradictions in PK data (e.g., half-life discrepancies) may stem from methodological differences in assay sensitivity or sample preparation. Researchers should:
- Reanalyze raw data using standardized protocols (e.g., FDA Bioanalytical Method Validation guidelines).
- Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism).
- Validate findings via cross-laboratory reproducibility studies, ensuring adherence to Good Laboratory Practice (GLP) .
Q. How should researchers optimize in vitro-in vivo correlation (IVIVC) for this compound to improve translational predictability?
- Methodological Answer : Develop IVIVC by correlating in vitro permeability (e.g., Caco-2 cell assays) with in vivo absorption rates. Use mechanistic modeling (e.g., compartmental PK models) to adjust for interspecies differences. Validate with clinical PK data from Phase I trials, applying Akaike Information Criterion (AIC) for model selection .
Data Contradiction Analysis Framework
For resolving conflicting results (e.g., efficacy vs. toxicity profiles):
Root-Cause Analysis : Compare experimental conditions (e.g., solvent used, cell line origin).
Statistical Reassessment : Apply robust statistical methods (e.g., Bayesian hierarchical models) to account for outlier effects.
Contextual Validation : Cross-reference findings with structurally analogous compounds (e.g., lenperone derivatives) to identify class-specific trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
